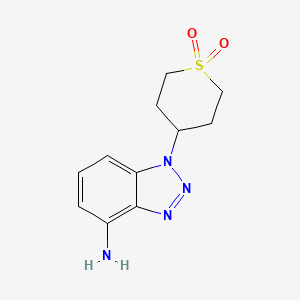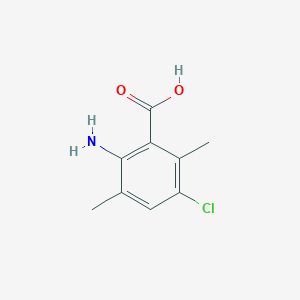
2-Amino-5-chloro-3,6-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-chloro-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and methyl substituents on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3,6-dimethylbenzoic acid typically starts from 2-Amino-3-methylbenzoic acid. The process involves the selective chlorination of the benzene ring using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). This reaction is highly regioselective due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. One common method includes the reduction of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid, followed by chlorination and subsequent purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-chloro-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other functional groups through reactions like Suzuki coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Palladium catalysts and boronic acids for Suzuki coupling.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-5-chloro-3,6-dimethylbenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-chloro-3,6-dimethylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-methylbenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 3,5-Dichloro-2-methylbenzoic acid
Uniqueness
2-Amino-5-chloro-3,6-dimethylbenzoic acid is unique due to the specific arrangement of its substituents, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and amino groups on the benzene ring allows for versatile chemical transformations and interactions .
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
2-amino-5-chloro-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-4-3-6(10)5(2)7(8(4)11)9(12)13/h3H,11H2,1-2H3,(H,12,13) |
Clave InChI |
HKXOUWRWWBXGSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)C(=O)O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


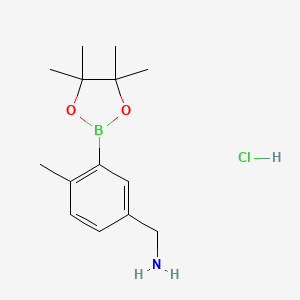
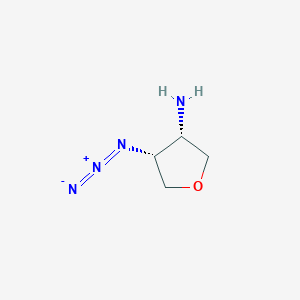
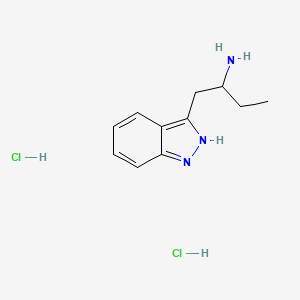
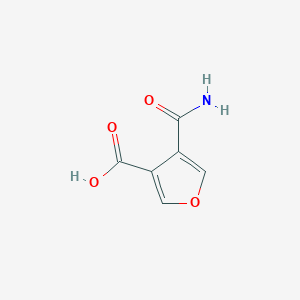
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)

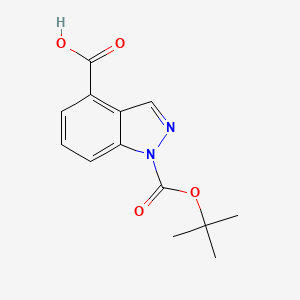
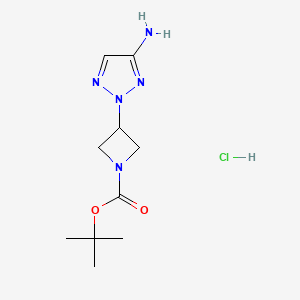

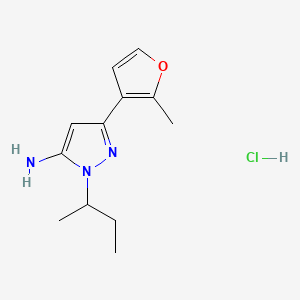

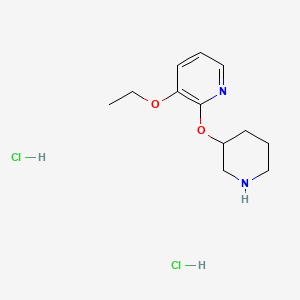
![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
